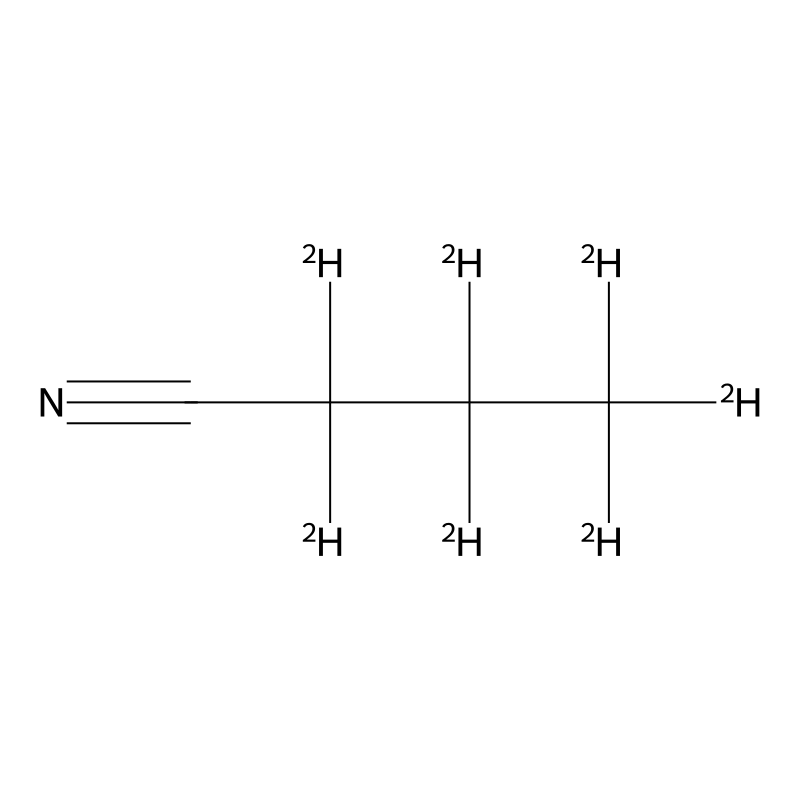

Butyronitrile-D7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Quantitative Comparison of Deuteration Techniques

The table below summarizes the core features of the two main deuteration techniques for easy comparison.

| Feature | Ruthenium-Catalyzed H/D Exchange [1] | Iron-Electrocatalyzed Deuteration [2] |

|---|---|---|

| Deuteration Type | Selective α-deuteration | One-pot α,β-deuteration (to amine) |

| Deuterium Source | D2O | D2O |

| Catalyst System | PNP-ruthenium pincer complex | Low-coordinated Fe nanoparticles (in situ formed from α-Fe2O3) |

| Catalyst Loading | 0.2 - 0.5 mol% | Fe foil or LC-Fe NPs on Carbon Paper (CP) |

| Reaction Conditions | Mild conditions | Room temperature, applied potential of -1.4 V vs. Hg/HgO |

| Key Outcome | α-deuterated aliphatic nitriles | α,β-deuterio aryl ethylamines (up to 99% deuterium ratio) |

| Isolated Yield | Information not specified in search results | Up to 92% |

Ruthenium-Catalyzed Selective α-Deuteration

This method enables the direct replacement of hydrogen with deuterium at the alpha position of aliphatic nitriles.

- Detailed Reaction Mechanism: The proposed mechanism involves three key stages [1]:

- Cycloaddition: The nitrile substrate and a deprotonated catalytic intermediate form a [2+2] cycloadduct.

- Tautomerization: This cycloadduct undergoes imine-enamine tautomerization.

- H/D Exchange: The enamine intermediate facilitates a hydrogen/deuterium (H/D) exchange with D2O, leading to selective deuteration at the α-position.

The workflow below illustrates this catalytic cycle.

Diagram: Proposed catalytic cycle for Ru-catalyzed α-deuteration via cycloaddition and H/D exchange [1].

- Experimental Protocol: A detailed, step-by-step procedure for the ruthenium-catalyzed method is not fully elaborated in the available search results. However, the known reaction parameters are [1]:

- Reaction Setup: Conduct the reaction in an appropriate inert atmosphere vessel.

- Reagents: Use the aliphatic nitrile substrate and deuterium oxide (D2O) as the deuterium source.

- Catalyst System: Employ a PNP-ruthenium pincer complex at a low loading of 0.2 to 0.5 mol%.

- Reaction Conditions: Proceed under mild conditions (specific temperature and duration not detailed in results).

- Workup & Isolation: After the reaction, standard workup and purification techniques (e.g., extraction, chromatography) are used to isolate the α-deuterated aliphatic nitrile product.

Iron-Electrocatalyzed One-Pot Deuteration to Amines

This innovative method combines H/D exchange and electrocatalytic reduction in a single pot to transform aryl acetonitriles into α,β-deuterated aryl ethylamines.

- Detailed Reaction Mechanism and Workflow: The process occurs in a single pot with two consecutive steps [2]:

- Fast α-C-H/C-D Exchange: In the presence of a base (KOH or K2CO3), the α-C-H bond of the nitrile undergoes rapid H/D exchange with D2O, yielding an α-deuterated nitrile intermediate.

- Electroreductive Deuteration: An applied potential over a low-coordinated iron nanoparticle (LC-Fe NP) cathode generates active deuterium (D*) from D2O. The α-deuterated nitrile is adsorbed and reduced, with the C≡N bond undergoing deuteration to form the α,β-deuterio aryl ethylamine product.

The following diagram outlines this one-pot transformation.

Diagram: One-pot workflow for Fe-electrocatalyzed deuteration via H/D exchange and C≡N reduction [2].

- Experimental Protocol: The search results provide substantial detail for replicating the iron-electrocatalyzed method [2].

- α-H/D Exchange Setup:

- Reaction Vessel: Use a divided H-type electrochemical cell.

- Reagents: Add the aryl acetonitrile substrate (e.g., 0.1 mmol of p-methoxyphenylacetonitrile) to a mixture of 1.0 M KOH/dioxane (3:1 v/v, 8 mL) and D2O.

- Reaction Confirmatio: The α-H/D exchange is fast and occurs at room temperature prior to electrolysis.

- Electrocatalytic Deuteration:

- Cathode Preparation: Use an in situ formed low-coordinated Fe nanoparticle cathode. This is prepared by the electroreduction of an α-Fe2O3-coated carbon paper (α-Fe2O3/CP) electrode.

- Electrolysis: Apply a constant potential of -1.4 V vs. Hg/HgO reference electrode to the cathode.

- Conditions: Perform the electrolysis at room temperature for approximately 8 hours.

- Workup and Analysis:

- After electrolysis, standard workup procedures isolate the α,β-deuterio aryl ethylamine product.

- The deuterium ratio and yield can be determined by techniques such as NMR spectroscopy and mass spectrometry.

- α-H/D Exchange Setup:

Key Insights for Research Applications

- Mechanistic Notes: The iron-electrocatalyzed method's success is attributed to the moderate adsorption of nitrile and imine intermediates on the low-coordinated Fe sites, which facilitates the reaction without poisoning the catalyst. The promoted formation of active deuterium (D*) on these unsaturated Fe sites is also crucial [2].

- Strategic Application: The one-pot iron-electrocatalyzed method is particularly valuable for drug development. It has been successfully applied in the late-stage deuteration of complex molecules like Melatonin and Komavine, demonstrating its potential for creating deuterated pharmaceuticals with improved metabolic stability [2].

- Comparative Advantages:

- The ruthenium-catalyzed method is highly efficient for introducing deuterium specifically at the α-position while preserving the versatile nitrile functional group for further transformations [1].

- The iron-electrocatalyzed method is superior for directly synthesizing deuterated amine products, a common pharmacophore, in a single, step-economical process using an inexpensive and safe deuterium source (D2O) and an earth-abundant iron catalyst [2].

References

Butyronitrile: Chemical Profile & Synthesis

Understanding the base molecule is the first step toward planning the synthesis of its deuterated analog. The table below summarizes the key identifiers and properties of butyronitrile.

| Property | Description / Value |

|---|---|

| IUPAC Name | Butanenitrile [1] [2] |

| Synonyms | Propyl cyanide, n-Butyronitrile, 1-Cyanopropane [1] [2] [3] |

| CAS Number | 109-74-0 [1] [2] [3] |

| Molecular Formula | C₄H₇N [1] [2] [3] |

| Structure | CCCC#N [2] |

| Appearance | Clear, colorless liquid [1] [3] |

| Boiling Point | 115-117 °C [3] |

| Density | 0.794 g/mL at 25 °C [2] [3] |

| Standard Industrial Synthesis | Ammoxidation of n-butanol [1] [2]. The reaction is: C₃H₇CH₂OH + NH₃ + O₂ → C₃H₇CN + 3 H₂O |

Proposed Synthesis Strategy for Deuterated Butyronitrile

Without a pre-existing protocol, a practical research strategy involves adapting the known synthesis of butyronitrile by using deuterated starting materials. The following diagram outlines a logical workflow for this approach.

Synthesis workflow for deuterated butyronitrile from precursor selection to final product confirmation.

Based on the established synthesis, here are two potential pathways to explore:

- Ammoxidation of a Deuterated Alcohol: The most direct method would be to use a deuterated version of n-butanol (e.g., CD₃(CD₂)₂CH₂OH or a variably deuterated form) in the ammoxidation process with ammonia and oxygen [1] [2]. This would theoretically yield butyronitrile with deuterium atoms in the propyl group.

- Nucleophilic Substitution with a Deuterated Reagent: Another common route to nitriles is the SN2 reaction of a halogenated alkane with a cyanide salt. You could investigate reacting 1-bromopropane with a deuterated cyanide source like K⁺C≡N⁻ (potassium cyanide) to introduce deuterium at the nitrile carbon.

Key Techniques for Purification & Analysis

Successfully synthesizing and characterizing a deuterated compound requires specific analytical techniques.

- Purification: Standard butyronitrile is purified by drying over agents like K₂CO₃ followed by fractional distillation [3]. These methods are directly applicable to purifying the deuterated product.

- Analysis: The following techniques are critical for confirming the structure and assessing the quality of your product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for confirming deuterium incorporation. You would use ¹H NMR to quantify the reduction of proton signals and ²H NMR to directly detect deuterium in the molecule.

- Mass Spectrometry (MS): MS will show a higher mass-to-charge ratio for the molecular ion, allowing you to calculate the deuteration percentage and confirm the molecular formula.

- Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this is ideal for separating the product from reaction impurities and analyzing its purity and identity.

Critical Safety & Handling Information

Butyronitrile is a hazardous chemical, and its deuterated form should be treated with the same, if not greater, caution due to potential isotope effects.

| Hazard | Precaution |

|---|---|

| High Flammability (Flash point: 18-62 °F) [1] [2] [3] | Keep away from heat/sparks/open flames. Use in a well-ventilated area. |

| Toxicity (Releases cyanide in the body [1]) | Causes dizziness, headache, rapid breathing; delayed symptoms possible [1] [3]. Use appropriate personal protective equipment (PPE) including gloves and safety glasses. Handle only in a fume hood. |

| Reactivity | Can react vigorously with strong oxidizing agents, strong acids, and strong bases [3]. |

How to Proceed with Your Research

Given the lack of a direct protocol, I suggest the following concrete steps:

- Refine Your Search: Use scientific databases like SciFinder or Reaxys with specific queries such as "deuterated alkanenitrile synthesis" or "isotope labeling in nitriles."

- Consult the Literature: Look for papers on the synthesis of other deuterated nitriles (e.g., acetonitrile-d₃, propionitrile-d₅). The methods used can often be adapted.

- Characterize Thoroughly: As outlined above, plan for comprehensive characterization using NMR and MS to unequivocally prove the structure and deuteration level of your final product.

References

Fundamental Principles of Deuterated Solvents

Deuterated solvents are essential in NMR spectroscopy because they replace hydrogen atoms ((^1)H) with deuterium ((^2)H or D), a stable, heavier hydrogen isotope [1] [2]. This substitution addresses three critical challenges in proton NMR ((^1)H-NMR):

- Eliminating Solvent Signal Interference: A standard protonated solvent would produce an immense signal that dominates the spectrum and obscures the signals from your sample. Since deuterium has different magnetic properties, its resonance frequency in a (^1)H-NMR spectrum is distinct and effectively "invisible," providing a clean background [3] [4].

- Providing a Field-Frequency Lock: Modern NMR spectrometers use the deuterium signal from the solvent to actively monitor and correct for any drift in the magnetic field strength. This "lock" ensures field homogeneity and stable signal acquisition over time, which is crucial for high-resolution spectra, especially in long experiments [3] [2].

- Enabling Chemical Shift Referencing: The small, predictable residual proton signal in deuterated solvents (e.g., the CHCl₃ peak at 7.26 ppm in CDCl₃) serves as an internal reference point to calibrate the chemical shift scale [2] [5].

The following diagram illustrates the core decision-making workflow for preparing an NMR sample, highlighting the critical role of the deuterated solvent.

Flowchart for NMR sample preparation emphasizing solvent selection.

Deuterated Solvent Selection Guide

Choosing the correct solvent is paramount, as it affects solubility, spectral clarity, and even the chemical shifts of your sample. The table below compares the most commonly used deuterated solvents [2].

| Solvent | Key Properties | Typical Applications | Primary Advantages | Main Limitations |

|---|---|---|---|---|

| CDCl₃ (Deuterated Chloroform) | Moderate polarity, low H-bonding, residual peak at 7.26 ppm [2] | General organic compounds, routine analysis [2] | Affordable, versatile, easy to remove due to low boiling point [2] | Residual peak can overlap aromatic signals; limited solubility for polar compounds [2] |

| DMSO-d₆ (Deuterated Dimethyl Sulfoxide) | High polarity, strong coordinating ability, high boiling point, residual peak at 2.50 ppm [2] | Polar organics, polymers, pharmaceuticals, challenging samples [6] [2] | Excellent solvating power for a wide range of compounds [2] | High boiling point makes sample recovery difficult; can coordinate with samples, altering shifts [2] |

| D₂O (Deuterated Water) | Highly polar, protic, HOD peak varies with temperature/pH [2] | Water-soluble compounds, biomolecules, proton exchange studies [2] | Ideal for polar/ionic samples; identifies exchangeable protons (-OH, -NH) [2] | Poor solubility for organic molecules; sensitive HOD signal [2] |

| CD₃OD (Deuterated Methanol) | Moderate polarity, protic, residual peak at 3.31 ppm [2] | Polar compounds requiring a protic environment [2] | Good solubility for polar compounds; enables hydrogen-exchange studies [2] | Susceptible to impurities; residual peak can shift [2] |

| CD₃CN (Deuterated Acetonitrile) | Moderate polarity, aprotic, low viscosity, residual peak at 1.94 ppm [2] | Nitrogen-containing compounds, temperature-controlled studies [2] | Thermally stable, predictable chemical shifts [2] | Limited solubility for highly polar or ionic substances [2] |

Experimental Protocols and Methodologies

Standard Sample Preparation Protocol

- Select Solvent: Choose based on solubility and lack of signal interference, following the guide above [2].

- Weigh Sample: Use 5-20 mg of compound for high-field NMR; more may be needed for benchtop systems with lower sensitivity [7].

- Dissolve Sample: Add ~0.75 mL of deuterated solvent to the sample in a vial and mix thoroughly to ensure complete dissolution [7].

- Transfer to Tube: Using a Pasteur pipette, transfer the homogeneous solution to a clean, dry NMR tube.

- Cap and Label: Securely cap the tube to prevent contamination and solvent evaporation.

Advanced Referencing Methodologies

While using the solvent's residual proton signal (Method A) is common, the most accurate referencing for structural elucidation involves adding Tetramethylsilane (TMS) as an internal standard, defined as 0.00 ppm for both (^1)H and (^13)C nuclei (Method B) [4] [5]. A 2023 critical review highlights that Method A can lead to chemical shift inaccuracies due to solvent-analyte interactions, recommending TMS for the most precise work, especially with complex or novel structures [5].

Outlook and Key Considerations for 2025

The field is evolving towards higher purity standards, automation-friendly products, and greener synthesis methods for deuterated solvents [1] [6]. The growing use of compact benchtop NMR spectrometers in quality control and process monitoring is also shaping solvent needs, emphasizing ease of use and rapid analysis [7].

When sourcing solvents, prioritize reliable suppliers that provide comprehensive documentation of isotopic purity (typically 99.8% D or higher) and chemical purity [2]. Control of water content is critical, as water peaks can obscure sample signals; solvents should be stored with molecular sieves and in sealed containers to maintain integrity [7] [2].

References

- 1. What is NMR Reagents? Uses, How It Works & Top... Deuterated [linkedin.com]

- 2. for Deuterated : Guide - Allan... | allanchem.com Solvents NMR [allanchem.com]

- 3. Reasons to use Deuterated in Solvents ... Nuclear Magnetic [simsonpharma.com]

- 4. Revision Notes - Use of TMS and Deuterated | Sparkl Solvents [sparkl.me]

- 5. On the Use of Deuterated Organic Solvents without TMS to Report... [pmc.ncbi.nlm.nih.gov]

- 6. in the Real World: 5 Uses You'll Actually... Deuterated NMR Solvents [linkedin.com]

- 7. ZEOtope® - deuterated for solvents spectroscopy – neoFroxx NMR [neofroxx.com]

Fundamental Effects of Deuteration on Nitriles

Deuteration affects nitriles through the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, making it harder to break. This directly influences the physical and chemical properties of nitrile-containing compounds.

- Enhanced Metabolic Stability: The primary driver for deuteration in pharmaceuticals is the increased resistance to enzymatic oxidation, particularly of adjacent C-H bonds. A stronger C-D bond at the alpha (α) position to a nitrile group slows down the rate of metabolic oxidation via cytochrome P450 enzymes, prolonging the drug's half-life and improving its pharmacokinetic profile [1].

- Altered Reaction Pathways in Synthesis: During electrochemical reductive deuteration, the deuteration of the nitrile group (C≡N) itself is a key step. Research shows that using specialized catalysts like low-coordination copper nanotips (LC-Cu NTs) enables the efficient synthesis of α,β-deuterio amines from nitriles with high Faradaic efficiency (90%) and deuterated ratio (up to 99%) [1]. The mechanism involves the nitrile group undergoing a two-step reduction via an imine intermediate (C≡N → C=D-ND → CD2-ND2) when using D2O as a deuterium source [1].

- Suppression of NMR Signals: In analytical chemistry, deuteration is used to "silence" signals in NMR spectroscopy. A deuterium atom has a different resonant frequency than protium (¹H), and the signal from a carbon atom bound to deuterium is significantly attenuated in ¹³C NMR and HSQC spectra due to J-coupling splitting and the lack of a nuclear Overhauser effect [2]. This simplifies spectra for complex molecules like lignin polymers.

Synthetic Methodologies and Protocols

Several methods exist for incorporating deuterium into nitrile-containing molecules. The table below summarizes key approaches.

| Method | Description | Deuterium Source | Key Advantages | Reported Deuteration Efficiency |

|---|---|---|---|---|

| Electrochemical Reductive Deuteration [1] | Electrocatalytic reduction using a specialized copper cathode (LC-Cu NTs) in D2O. | D2O | One-pot reaction; mild conditions; high selectivity and FE (90%); avoids expensive reagents. | Up to 99% deuterated ratio at both α- and β-positions [1]. |

| Modified Knoevenagel-Doebner & Luche Reduction [2] | Synthesis of deuterated coniferyl alcohol from protocatechualdehyde and malonic acid-d4. | D2O, NaBD4, (ND4)2SO4 | High deuteration efficiency at multiple positions; avoids proton contamination from catalysts. | Methoxy: >99%D; α: >99%D; β: 92%D; γ: 98%D [2]. |

The following workflow outlines the electrochemical reductive deuteration process:

Electrochemical deuteration workflow from aryl acetonitrile to α,β-deuterio amines.

Analytical Characterization of Deuterated Nitriles

Confirming the location and efficiency of deuteration is crucial. Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool. In ( ^1H )-NMR, the disappearance of a proton signal indicates its replacement by deuterium [2]. The extent of deuteration is calculated from residual ( ^1H ) signals [2]. Furthermore, in ( ^{13}C )-NMR and HSQC spectra, signals for carbons bound to deuterium are significantly weakened or disappear, confirming successful deuteration [2].

- Mass Spectrometry (MS): MS detects the increase in molecular mass resulting from deuterium incorporation. The observed mass shift in the molecular ion peak directly corresponds to the number of deuterium atoms incorporated [2].

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to monitor reaction yields and check for byproducts during the optimization of synthetic steps, such as the Knoevenagel-Doebner reaction [2].

Key Applications in Drug Development

The main application of deuterated nitriles is creating pharmaceuticals with improved profiles.

- Improved Metabolic Stability: Deuteration aims to block metabolic soft spots, reducing the generation of toxic metabolites and allowing for lower dosing frequencies [1]. The success of deutetrabenazine, a deuterated drug approved for Huntington's disease, validates this approach [1].

- Gram-Scale Synthesis: Advanced methods like the LC-Cu NTs electrocatalysis are capable of gram-scale synthesis, which is a critical step toward practical manufacturing of deuterated drug candidates [1].

- Creation of Novel Bioactive Compounds: The methodology enables the synthesis of complex deuterated molecules. For example, the preparation of d4-melatonin with enhanced antitumor and antioxidant effects has been demonstrated, showcasing the potential for creating new chemical entities with superior properties [1].

Key Takeaways for Researchers

- Primary Benefit: The principal advantage of deuterating nitriles, particularly at alpha positions, is the dramatic enhancement of metabolic stability via the kinetic isotope effect, leading to improved drug pharmacokinetics.

- Preferred Method: Electrochemical reductive deuteration using D2O has emerged as a highly efficient, cost-effective, and scalable one-pot method, surpassing traditional approaches that rely on expensive and sensitive reagents like LiAlD4.

- Critical Analysis: NMR and MS are indispensable for confirming deuteration efficiency and regioselectivity. The silencing of specific signals in NMR is a definitive marker of successful deuterium incorporation.

References

Application Note: Comprehensive NMR Analysis of Butyronitrile-D7

1. Introduction Butyronitrile-D7 (Deuterated Butyronitrile) is a perdeuterated solvent frequently used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from solvent protons. This document provides detailed application notes and protocols for the acquisition, processing, and interpretation of 1D and 2D NMR spectra of this compound itself, which is essential for quality control and for understanding its potential as a solvent matrix in analyzing other compounds, particularly in drug development. The protocol covers standard proton-free condition checks and advanced techniques for characterizing the compound's structure and purity.

2. Experimental Design This section outlines the recommended hardware, software, and sample preparation steps.

- Instrumentation: The experiments can be performed on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a multinuclear probe. For basic quality control, modern benchtop NMR spectrometers like the Magritek Spinsolve are also adequate [1]. The spectrometer should be capable of running standard and advanced 1D and 2D pulse sequences.

- Software: The instrument's native data acquisition software (e.g., Delta for JEOL systems) is required. For processing and analysis, software such as MestReNova, TopSpin, or an equivalent is necessary.

- Sample Preparation:

- Dissolve a neat sample of this compound in a fully deuterated lock solvent (e.g., Acetone-D6, DMSO-D6) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal chemical shift reference (0.00 ppm).

- Note on "No-D NMR": If the this compound is the analyte in a protonated solvent, specialized solvent suppression techniques like WET (Water Suppression Enhanced through T1 effects) can be employed. This method uses selective excitation and decoupling to suppress the large solvent signals, allowing the solute's signals to be observed clearly [2].

3. Data Acquisition Protocols The following table summarizes the key acquisition parameters for different experiments. These are starting points and may require optimization based on your specific instrument.

Table 1: Key Acquisition Parameters for NMR Experiments on this compound

| Parameter | ¹H NMR (Standard) | ¹H NMR (Paramagnetic Protocol) | ¹³C NMR (DEPT-135) | ²D ¹H-¹³C HSQC |

|---|---|---|---|---|

| Pulse Sequence | zg | Paramagnetic (vendor-specific) | dept | hsqcetgpsisp2.2 |

| Spectral Width (SW) | 12–14 ppm | 480 ppm / 20 kHz [1] | 200 ppm | ¹H: 12 ppm; ¹³C: 160 ppm |

| Number of Scans (NS) | 4-16 | 16-32 [1] | 128-512 | 2-4 per t1 increment |

| Relaxation Delay (D1) | 1-5 seconds | 3 seconds [1] | 2 seconds | 1-2 seconds |

| Acquisition Time (AQ) | 2-4 seconds | As per standard protocol | 1-1.5 seconds | ~0.1-0.2 seconds (t2) |

| Center Frequency (O1P) | On the solvent residue peak | On the solvent residue peak | On the carbon region | On the proton region |

| Data Points (TD) | 64k | 64k | 64k | 2k (t2) x 256 (t1) |

Detailed Experimental Steps:

- ¹H NMR (Standard Protocol): This is the first experiment to run. It will primarily show any residual protonated solvent impurities (e.g., H₂O, protonated butyronitrile) and confirm the sample's basic integrity.

- ¹H NMR (Paramagnetic Protocol): If you suspect the presence of paramagnetic metal ions in your sample or are using it to dissolve paramagnetic organometallic complexes, this specialized protocol is crucial. It uses a much larger acquisition bandwidth (e.g., 20 kHz or 480 ppm) to properly capture the broadened peaks and shortened relaxation times associated with paramagnetic species [1].

- ¹³C NMR & DEPT: The ¹³C NMR spectrum will show the carbon framework. The DEPT-135 experiment is particularly useful for distinguishing between CH₃/CH (positive signals) and CH₂ (negative signals) groups, aiding in the assignment of the carbon chain.

- 2D NMR Experiments:

- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the structure, especially in distinguishing the different methylene groups in the carbon chain.

- ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows through-bond couplings between protons, typically over 2-3 bonds. The workflow for a COSY experiment involves a preparation period, an evolution period (t1), a mixing period, and finally detection (t2) [3]. The following diagram illustrates the logical flow and correlations identified in this experiment.

- Diagram: COSY Experiment Workflow & Output - This flow chart outlines the key stages of a COSY experiment, from pulse sequence to the interpretation of the final 2D spectrum, highlighting the origin of diagonal and cross-peaks [3].

4. Expected Results & Data Interpretation this compound (C₄D₇N) has a structure of CD₃CD₂CD₂C≡N. The residual protonated impurities will appear in the ¹H NMR. The ¹³C NMR and 2D experiments will reveal the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Response for this compound

| Carbon Atom | Predicted δ (ppm) | DEPT-135 Phase | HSQC Correlation |

|---|---|---|---|

| C-1 (CD₃-) | 0.5 - 1.5 | Positive | No (perdeuterated) |

| C-2 (-CD₂-) | 15 - 25 | Negative | No (perdeuterated) |

| C-3 (-CD₂-) | 30 - 40 | Negative | No (perdeuterated) |

| C-4 (-C≡N) | 115 - 125 | No Signal | No |

- Key Observations:

- The ¹H NMR spectrum should be largely clean, with only minor solvent residue peaks visible.

- The ¹³C NMR spectrum will show four distinct carbon signals. The nitrile carbon (C-4) will not appear in DEPT spectra as it has no attached protons (or deuterons).

- In the ¹H-¹³C HSQC spectrum, you would not expect to see cross-peaks for the carbons of this compound itself because the deuterons (²H) do not couple to ¹³C in a standard HSQC experiment tuned for ¹H-¹³C coupling. This experiment would only show correlations if protonated impurities were present.

5. Advanced Applications NMR spectroscopy's utility extends beyond simple structure elucidation.

- Saturation Transfer Difference (STD) NMR: this compound could be used as the solvent in an STD NMR experiment, a powerful method for studying protein-ligand interactions. This technique identifies the binding epitope of a ligand by observing which of its protons receive saturation from the protein, providing crucial information for drug development [4].

- No-D NMR: As previously mentioned, the principles of solvent suppression allow for NMR analysis of compounds dissolved in protonated solvents, offering significant cost savings and simplifying reaction monitoring [2].

6. Discussion The comprehensive NMR analysis protocol outlined here allows for the full characterization and quality control of this compound. The primary strength of NMR in this context is its ability to provide non-destructive, detailed atomic-level structural information [5]. The main challenges are the inherent low sensitivity of NMR, particularly for ¹³C nuclei, and the high cost of instrumentation [5]. Furthermore, for this compound specifically, the perdeuteration means that standard ¹H-¹³C correlation experiments will not provide direct structural information about the molecule itself, placing greater emphasis on ¹³C and DEPT experiments.

7. Safety Considerations Standard laboratory safety protocols should be followed. Butyronitrile is toxic if swallowed, inhaled, or absorbed through the skin. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Experimental Workflow

For a quick overview, the core steps involved in the NMR characterization are summarized in the following workflow:

Diagram: Core Workflow for NMR Characterization - This flowchart outlines the key stages of the NMR characterization process, from sample preparation to final data analysis.

References

- 1. Using Paramagnetic Samples NMR Spectroscopy [azom.com]

- 2. Performing NMR Without Deuterated Solvents Spectroscopy [azom.com]

- 3. Two-dimensional nuclear magnetic resonance spectroscopy [en.wikipedia.org]

- 4. Saturation Transfer Difference NMR as a Technique to... Spectroscopy [experiments.springernature.com]

- 5. Advantages and Limitations of Nuclear ... Magnetic Resonance [azooptics.com]

deuterated solvent for nuclear magnetic resonance studies

Core Functions of Deuterated Solvents in NMR

Deuterated solvents are indispensable in NMR spectroscopy due to three primary technical functions they perform, which are critical for achieving high-quality, interpretable spectra.

- Reduction of Solvent Peak Interference: The vast majority of molecules in a solution are from the solvent. Deuterated solvents, where hydrogen-1 (¹H) is replaced by deuterium (²H), minimize intense background solvent signals. Since deuterium has a different resonant frequency, its signal is largely invisible in a standard ¹H NMR spectrum, thereby revealing the sample's signals with enhanced clarity [1] [2].

- Magnetic Field Stabilization (The "Lock"): Modern NMR spectrometers use the deuterium signal of the solvent to maintain a stable magnetic field through a field/frequency lock system. The instrument continuously monitors the deuterium signal and corrects for any magnetic field drifts, ensuring consistent peak positions and high spectral resolution, especially during long acquisitions [1] [2].

- Internal Chemical Shift Referencing: Deuterated solvents contain a small, predictable amount of residual protiated solvent (e.g., CHCl₃ in CDCl₃). The chemical shift of this residual proton peak (e.g., 7.26 ppm for CHCl₃) serves as a built-in reference point for calibrating the chemical shifts of the sample, often replacing the need for an added internal standard like Tetramethylsilane (TMS) [1] [2].

Solvent Selection Guide

Choosing the appropriate deuterated solvent is paramount and depends on the chemical nature of your sample and the specific experimental requirements [1].

- Primary Selection Criteria:

- Solubility: The solvent must fully dissolve your sample. This is the foremost consideration.

- Chemical Compatibility: Ensure the solvent does not react with your sample. For instance, protic solvents (CD₃OD, D₂O) can cause hydrogen-deuterium exchange with labile protons (e.g., in -OH or -NH₂ groups), which can be used strategically to identify such groups [1] [3].

- Residual Solvent Peak Location: The chemical shift of the solvent's residual proton peak should not overlap with the key signals of your sample [1].

- Deuterium Purity: Higher isotopic purity (e.g., 99.8% D or higher) reduces the residual proton signal, yielding a cleaner baseline. This is particularly important for detecting low-concentration analytes [1].

- Viscosity: Lower viscosity solvents (e.g., CDCl₃) generally provide sharper spectral lines, while viscous solvents like DMSO-d₆ can cause line broadening [4].

The table below summarizes the properties of common deuterated solvents to aid in selection.

| Solvent | Key Properties | Residual ¹H Peak (ppm) | Typical Applications | Key Advantages | Main Limitations |

|---|---|---|---|---|---|

| CDCl₃ | Moderate polarity, low H-bonding [1] | 7.26 [1] | General organic compounds, routine analysis [1] | Affordable, versatile, easy to remove [1] | May overlap aromatic signals; limited solubility for polar compounds [1] |

| DMSO-d₆ | High polarity, strong coordinating ability [1] | 2.50 [1] | Polar organics, polymers, challenging samples [1] | Excellent solvating power for complex compounds [1] | High boiling point (hard to remove); can coordinate with samples, altering shifts [1] |

| D₂O | High polarity, protic [1] | 4.79 (HOD, variable) [1] | Water-soluble compounds, proton exchange studies [1] | Ideal for polar/ionic samples; identifies exchangeable hydrogens [1] | Poor solubility for organic compounds; HOD peak is temperature-sensitive [1] |

| CD₃OD | Moderate polarity, protic [1] | 3.31 [1] | Polar compounds needing a protic environment [1] | Good for H-exchange studies; balances solubility [1] | Residual peak sensitive to impurities; can cause H-D exchange [1] |

| CD₃CN | Moderate polarity, aprotic [1] | 1.94 [1] | Nitrogen-containing compounds, temperature studies [1] | Thermally stable; predictable chemical shifts [1] | Limited solubility for highly polar substances [1] |

Detailed Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-resolution NMR data. The following protocol outlines the steps for preparing a liquid sample in a 5 mm NMR tube [4].

Workflow: NMR Sample Preparation

Materials:

- Deuterated solvent (high purity grade).

- NMR tube (standard 5 mm, minimum length 17.5 cm for autosamplers).

- Micropipette or glass Pasteur pipette.

- Optional: Filter pipette with glass wool or tissue [4].

Procedure:

- Weigh the Sample: For a typical small molecule (MW ~200 g/mol), use 10-30 mg for ¹H-NMR and 30-50 mg for ¹³C-NMR [4].

- Dissolve the Sample: Transfer the sample to a clean vial and add approximately 0.7 mL of deuterated solvent. Vortex or agitate gently to ensure complete dissolution [4].

- Filtration (If Required): If the solution appears cloudy or contains particulate matter, filter it directly into the NMR tube. This can be done by placing a small plug of glass wool or a folded Kleenex tissue in a disposable pipette and using it as a filter [4].

- Transfer to NMR Tube: Using a pipette, transfer the clear solution to a clean NMR tube. The optimal filling height is 4.5 to 5.5 cm. Overfilling dilutes the sample, while underfilling can cause operational issues [4].

- Cap and Inspect: Cap the tube securely. Tap the tube gently to dislodge any air bubbles, as they can cause line broadening and phasing problems [4].

- Clean the Tube: Wipe the exterior of the NMR tube with isopropanol to remove any grease, chemicals, or fingerprints. This prevents contamination of the NMR probe [4].

Critical Notes:

- Avoid Paramagnetic Contaminants: Use plastic or ceramic spatulas instead of metallic ones, especially in acidic conditions, as paramagnetic ions cause severe line broadening [4].

- Internal Standard (TMS): For precise chemical shift referencing, it is highly recommended to add 1-2 vol% of Tetramethylsilane (TMS). TMS provides a sharp, inert singlet at 0.00 ppm. While residual solvent peaks can be used, TMS is definitive and temperature-independent [5] [4].

Applications in Pharmaceutical R&D

Deuterated solvents are foundational across the drug development pipeline, enabling critical analyses from discovery to quality control [6] [7].

- Structural Elucidation of Drug Candidates: NMR is the definitive method for determining the structure of novel synthetic compounds and natural products. Deuterated solvents provide the high-resolution spectra needed to confirm molecular architecture, stereochemistry, and functional groups [6] [3].

- Biomolecular Research (e.g., Protein-Ligand Interactions): Deuterated solvents, particularly D₂O, are used to study protein folding, dynamics, and interactions with potential drug molecules. Techniques like Hydrogen-Deuterium Exchange (HDX) NMR monitor how regions of a protein become protected upon ligand binding, providing insights into binding sites and affinity [1] [7].

- Drug Quantification and Purity Assessment (qNMR): Quantitative NMR relies on the direct proportionality between signal integral and the number of nuclei. Using deuterated solvents with an internal standard (like TMS or a known quantity of a reference compound), qNMR can precisely determine the purity of Active Pharmaceutical Ingredients (APIs) and quantify impurities, which is vital for regulatory compliance [6] [5].

- Reaction Monitoring: NMR spectroscopy can be used to monitor chemical reactions in real-time by tracking the disappearance of starting materials and the appearance of products directly in a deuterated solvent reaction mixture [7].

Sourcing, Quality, and Safety

The reliability of NMR data is directly linked to the quality of the deuterated solvents used.

- Sourcing from Reputable Suppliers: Always procure deuterated solvents from established suppliers known for high purity and rigorous quality control. Leading vendors include Cambridge Isotope Laboratories, Sigma-Aldrich, and Thermo Fisher Scientific [6] [1].

- Quality Assurance: High-quality solvents are essential to avoid spectral artifacts. Key quality indicators include high isotopic enrichment (≥99.8% D) and严格控制的水含量, as even trace water can distort proton signals [1].

- Safety and Handling: Many deuterated solvents are toxic and/or flammable (e.g., CDCl₃). Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult Safety Data Sheets (SDS). Dispose of waste according to institutional regulations for hazardous chemicals [6].

Advanced Applications and Outlook

The utility of deuterated solvents continues to expand with technological advancements.

- Material Science and Nanotechnology: Researchers use deuterated solvents to characterize polymers, nanocomposites, and other advanced materials. The solvents help elucidate molecular arrangements, polymer branching, and surface modifications [6].

- Forensic and Environmental Analysis: The high sensitivity of NMR with deuterated solvents allows for the detection and identification of trace pollutants, contaminants, and unknown substances in forensic samples [6].

- Future Outlook (2025 and Beyond): The market is moving towards even higher purity standards, "greener" solvent formulations, and products compatible with automated, high-throughput NMR systems. Emerging fields like nanotechnology and personalized medicine will further drive demand for specialized deuterated solvents [6] [8].

Troubleshooting Common Issues

- Broad Peaks: Can be caused by insufficient sample solubility, paramagnetic impurities, viscous solvents (like DMSO-d₆), or particulate matter. Ensure complete dissolution, avoid metal contamination, and filter samples [4].

- Noisy Spectrum (Poor Signal-to-Noise Ratio): Usually due to low sample concentration. Increase concentration or acquisition times. For ¹³C-NMR, which is inherently less sensitive, using 30-50 mg of sample is typical [4].

- Solvent Peak Obscuring Sample Peaks: This results from improper solvent selection. Consult the chemical shift table and choose a solvent whose residual peaks do not overlap with your region of interest [1].

- Drifting Peak Positions (Poor Lock): Can occur if the solvent is not sufficiently deuterated or if the sample volume is incorrect. Ensure you are using a high-purity deuterated solvent and that the filling height is 4.5-5.5 cm [4] [2].

Summary

Deuterated solvents are far from being mere diluents in NMR spectroscopy. They are active, essential components that enable precise structural elucidation, quantitative analysis, and dynamic studies across chemistry, pharmaceuticals, and materials science. Adherence to detailed protocols for solvent selection, sample preparation, and quality control is fundamental to generating reliable and interpretable NMR data that can accelerate research and development.

References

- 1. for Deuterated : Guide - Allan... | allanchem.com Solvents NMR [allanchem.com]

- 2. spectroscopy - Wikipedia Nuclear magnetic resonance [en.wikipedia.org]

- 3. : Principles, Types & NMR Explained Spectroscopy Applications [vedantu.com]

- 4. Sample Preparation [nmr.chemie.hhu.de]

- 5. Revision Notes - Use of TMS and Deuterated | Sparkl Solvents [sparkl.me]

- 6. in the Real World: 5 Uses You'll Actually... Deuterated NMR Solvents [linkedin.com]

- 7. ( Nuclear ) Magnetic Resonance NMR [sigmaaldrich.com]

- 8. How NMR Works — In One Simple Flow ( Solvents ) 2025 [linkedin.com]

Comprehensive Application Notes and Protocols: Butyronitrile-D7 in Metabolic Pathway Tracing

Introduction to Stable Isotope Tracing with Deuterated Compounds

Stable isotope tracing has emerged as a powerful methodology for investigating metabolic pathways and fluxes in biological systems, providing dynamic insights that complement static metabolomics approaches. Unlike conventional metabolomics that offers only a "snapshot" of metabolic status, isotope tracing allows researchers to track the fate of individual atoms through complex metabolic networks, revealing pathway activities and nutrient utilization in real-time. [1] The use of deuterium-labeled compounds like Butyronitrile-D7 offers particular advantages for metabolic research, including cost-effectiveness compared to ¹³C-labeled substrates, minimal radioactive hazards, and compatibility with various detection platforms including mass spectrometry (MS) and nuclear magnetic resonance (NMR). [2]

This compound represents a specialized chemical tracer with potential applications in investigating nitrile metabolism, fatty acid pathways, and energy metabolism. As a deuterium-labeled alkanenitrile, it incorporates seven deuterium atoms, creating a significant mass shift detectable by modern analytical instruments. This technical document provides detailed application notes and experimental protocols for implementing this compound in metabolic tracing studies, specifically designed for researchers, scientists, and drug development professionals seeking to elucidate metabolic pathways in various biological systems.

Chemical Properties and Characteristics of this compound

Basic Chemical Properties

This compound is a deuterium-enriched analog of butyronitrile (butanenitrile), where seven hydrogen atoms have been replaced with deuterium isotopes. The standard butyronitrile compound has the molecular formula C₄H₇N, while this compound is represented as C₄D₇N, resulting in a molecular mass of approximately 76.11 g/mol compared to 69.11 g/mol for the unlabeled compound. This significant mass difference enables straightforward detection by mass spectrometry and other isotopic detection methods. The compound maintains the fundamental chemical characteristics of butyronitrile, including a colorless appearance, distinctive sharp and suffocating odor, and high miscibility with most polar organic solvents. [3]

Stability and Isotopic Purity

The deuterium-carbon bonds in this compound exhibit excellent stability under standard laboratory conditions, ensuring minimal label loss through exchange reactions in biological systems. This stability is crucial for accurate tracing experiments, as it prevents the redistribution of the deuterium label to other metabolites unrelated to the primary metabolic pathways of interest. When procuring this compound for metabolic tracing applications, researchers should verify the isotopic purity (typically ≥98% deuterium enrichment) through certificate of analysis provided by manufacturers specializing in stable isotope production, such as Sigma-Aldrich. [2] Proper storage conditions (ambient temperature in sealed containers protected from light and moisture) help maintain both chemical and isotopic stability over extended periods.

Table 1: Physicochemical Properties of this compound

| Property | Specification | Experimental Considerations |

|---|---|---|

| Molecular Formula | C₄D₇N | Confirm via high-resolution MS |

| Molecular Weight | 76.11 g/mol | Significant +7 Da shift from natural form |

| Boiling Point | ~117.6°C | Similar to unlabeled compound |

| Density | ~0.794 g/mL | Slightly higher than natural form |

| Solubility in Water | 0.033 g/100 mL (similar to natural) | Consider solvent systems for administration |

| Isotopic Purity | Typically ≥98% | Verify via manufacturer's COA |

| Storage Conditions | Ambient, sealed, dark | Maintain chemical and isotopic stability |

Applications in Metabolic Pathway Tracing

Metabolic Flux Analysis

This compound serves as a valuable tracer for metabolic flux analysis (MFA), particularly for investigating the fate of nitrile groups and short-chain fatty acid precursors in biological systems. When applied to microbial communities or cell cultures, the deuterium labeling pattern in downstream metabolites provides quantitative information about pathway activities and reaction rates. The principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) can be adapted for deuterium tracing, where computational models interpret isotopic labeling patterns to infer metabolic fluxes. [4] These approaches search for the most plausible steady-state fluxes satisfying stoichiometric mass-balance for intracellular metabolites, with simulated isotopic labeling patterns optimally matching experimental measurements. [4]

Pathway Discovery and Novel Reaction Identification

The application of this compound in non-targeted tracing approaches enables discovery of novel metabolic pathways and reactions. Unlike targeted methods that focus on predetermined metabolites, non-targeted analysis detects deuterium incorporation across the measurable metabolome, potentially revealing unexpected metabolic fates of butyronitrile. [5] This approach is particularly valuable for identifying auxotrophic interactions in microbial consortia, where metabolic cross-feeding occurs between different species. For example, a study using stable isotope probing with vibrational spectroscopy demonstrated how metabolic interactions in a two-species consortium could be unraveled through isotopic labeling. [6]

Table 2: Metabolic Tracing Applications of this compound

| Application Area | Experimental Approach | Key Readouts |

|---|---|---|

| Microbial Nitrile Metabolism | Incubation with this compound as sole nitrogen source | Deuterium incorporation into proteins, ammonia, and fatty acids |

| Hepatic Metabolism Studies | Perfused liver models with this compound | Production of deuterated glutamine, glutamate, and urea |

| Gut Microbiome Research | In vivo administration with LC-MS analysis | Short-chain fatty acid deuteration patterns |

| Drug Metabolism Studies | Co-incubation with hepatic microsomes | Deuterated metabolite identification |

| Environmental Microbiology | SIP with this compound in environmental samples | ¹³C/Deuterium incorporation in phospholipid fatty acids |

Experimental Protocols

Sample Preparation and Administration

4.1.1 In Vitro Administration to Cell Cultures

For in vitro applications with cell cultures, prepare a sterile stock solution of this compound in compatible solvent systems. Due to its limited aqueous solubility (0.033 g/100 mL), this compound may require dissolution in dimethylformamide (DMF) or ethanol followed by dilution in culture media, ensuring the final organic solvent concentration does not exceed 0.1% to maintain cell viability. [3] The typical working concentration range for metabolic tracing experiments is 0.1-5 mM, which should be determined through preliminary toxicity assays for each cell type. Replace standard culture media with this compound-enriched media and incubate for predetermined time points (1-24 hours) based on the kinetics of the metabolic processes under investigation. [1] Include appropriate controls (unlabeled butyronitrile and untreated cells) to distinguish specific labeling patterns from natural isotope abundances.

4.1.2 In Vivo Administration

For in vivo studies, this compound can be administered via intravenous infusion, intraperitoneal injection, or oral gavage. Prepare dosing solutions in physiologically compatible vehicles such as saline with minimal organic cosolvents (≤5% DMSO or ethanol). Dosing regimens should be optimized based on pilot pharmacokinetic studies, considering factors such as absorption, distribution, and potential toxicity. [1] For continuous infusion studies, use osmotic minipumps to maintain steady-state tracer levels, which is particularly important for flux determination. Animal studies should follow all ethical guidelines and regulatory requirements for isotope administration, with special attention to dose-dependent effects.

Analytical Detection Methods

4.2.1 Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) provides the primary analytical platform for detecting this compound and its deuterated metabolites. Reverse-phase C18 columns with water-acetonitrile gradients effectively separate butyronitrile metabolites prior to MS detection. Employ high-resolution mass spectrometry (HRMS) such as Q-TOF or Orbitrap instruments to accurately resolve deuterated metabolites from their natural abundance counterparts. Data-dependent MS/MS fragmentation enables structural elucidation of novel metabolites. For quantitative flux analysis, use multiple reaction monitoring (MRM) transitions specific to predicted deuterated metabolites, which significantly enhances sensitivity and detection limits. [1]

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium-labeled metabolites can also be detected via ²H NMR spectroscopy, though this method offers lower sensitivity compared to MS techniques. The deuterium isotope produces a distinct NMR signal that can be quantified without background from natural abundance hydrogen atoms. ²H NMR provides direct information about the positional enrichment of deuterium in metabolites, offering complementary data to MS-based approaches. For enhanced sensitivity, consider Deuterium Metabolic Imaging (DMI) techniques that combine deuterium labeling with magnetic resonance spectroscopy for spatial mapping of metabolic activity in vivo. [7]

4.2.3 Vibrational Spectroscopy

Raman and Fourier-transform infrared (FT-IR) spectroscopies offer label-free methods for detecting isotopic incorporation based on vibrational frequency shifts in deuterated metabolites. The C-D bond in this compound and its metabolic products vibrates at different frequencies than C-H bonds, creating distinct spectral features detectable by these techniques. While less sensitive than MS methods, vibrational spectroscopy enables non-destructive analysis and can be combined with microscopy for spatial mapping of isotopic enrichment in tissues or microbial communities. [6]

Data Interpretation and Analysis

Analysis of Deuterium Labeling Patterns

Interpretation of this compound tracing experiments requires careful analysis of deuterium labeling patterns across detected metabolites. The mass isotopomer distribution (MID) represents the relative abundances of different deuterium incorporations for each metabolite and provides the primary data for flux inference. Compare observed MIDs with those predicted from possible metabolic pathways to identify the most likely routes of this compound metabolism. [4] Computational tools such as mzMatch-ISO and MetExtract facilitate automated processing of LC-MS data to extract isotopic enrichment patterns across the measurable metabolome. [5]

For non-targeted analysis, compare samples from this compound-treated systems with appropriate controls (unlabeled butyronitrile or untreated) to identify statistically significant deuterium incorporation across all detected features. This approach enables discovery of unexpected metabolic fates without predefinition of target metabolites. [5]

Metabolic Flux Determination

Metabolic flux analysis using this compound tracing data follows principles similar to ¹³C-MFA, where computational models simulate deuterium labeling patterns for comparison with experimental data. The elementary metabolite unit (EMU) framework, implemented in software such as INCA, Metran, and 13CFlux2, can be adapted for deuterium tracing to efficiently simulate metabolite isotope labeling given a possible set of fluxes. [4] These tools search for flux values that minimize the difference between simulated and experimental labeling patterns while satisfying stoichiometric constraints of the metabolic network.

Table 3: Data Processing Workflow for this compound Tracing Experiments

| Processing Step | Method/Tool | Key Parameters |

|---|---|---|

| Raw Data Conversion | MSConvert, ProteoWizard | Format conversion to mzML/mzXML |

| Feature Detection | XCMS, MZmine | Peak picking, alignment, integration |

| Isotopomer Extraction | mzMatch-ISO, MetExtract | MID calculation, natural abundance correction |

| Metabolite Identification | MS/MS spectral matching | Library comparison (GNPS, HMDB) |

| Flux Computation | INCA, 13CFLUX2 | Network modeling, flux estimation |

| Statistical Analysis | ISOCOR, MIDAS | Significance testing, pattern recognition |

Practical Considerations and Troubleshooting

Optimization of Kinetic Parameters

Successful metabolic tracing with this compound requires careful consideration of temporal parameters to ensure adequate detection of deuterium incorporation. The incubation duration should align with the turnover rates of the metabolic pathways under investigation. For central carbon metabolism, typical labeling periods range from minutes to hours, while incorporation into macromolecules like proteins or lipids may require days. [1] Conduct preliminary time-course experiments to determine the optimal sampling points for capturing both early and late metabolic products. Additionally, consider the potential for isotopic steady-state versus non-stationary labeling experiments, as each provides complementary information about metabolic fluxes. [4]

Safety and Regulatory Considerations

Butyronitrile compounds exhibit acute toxicity through various exposure routes, with reported oral LD₅₀ in rats of 50 mg/kg. [3] Implement appropriate safety measures including fume hood use, personal protective equipment, and proper waste disposal when handling this compound. For in vivo studies, adhere to all regulatory guidelines for deuterated compound administration, which may vary by jurisdiction. While deuterium itself poses minimal radiological hazard, the chemical toxicity of this compound is comparable to its natural analog and should be treated with equivalent precautions. Documentation of isotopic content and administration should follow applicable regulations for stable isotope tracing studies.

Visualized Experimental Workflows

Metabolic Tracing Workflow with this compound

The following diagram illustrates the comprehensive experimental workflow for metabolic pathway tracing using this compound, encompassing sample preparation, analytical processing, and data interpretation steps:

Figure 1: Experimental workflow for this compound metabolic tracing studies, showing the sequential phases from sample preparation through computational interpretation.

Metabolic Fate of this compound

The following diagram illustrates potential metabolic pathways and transformations of this compound in biological systems, highlighting key enzymatic steps and detectable deuterated metabolites:

Figure 2: Potential metabolic pathways of this compound in biological systems, showing enzymatic conversions and integration into central metabolism.

Conclusion

References

- 1. : A Beginner's Guide Metabolic Tracing [bitesizebio.com]

- 2. Stable Isotopes [sigmaaldrich.com]

- 3. - Wikipedia Butyronitrile [en.wikipedia.org]

- 4. Studying metabolic adaptations in cancer through integrated... flux [bmcbiol.biomedcentral.com]

- 5. Frontiers | Metabolome-Wide Analysis of Stable Labeling—Is... Isotope [frontiersin.org]

- 6. in action: Metabolism probing using vibrational... stable isotope [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedirect.com/science/article/pii/S007965652300002X [sciencedirect.com]

Butyronitrile-D7 as a Solvent for NMR Spectroscopy: Application Notes and Protocols

References

- 1. - Wikipedia Nuclear magnetic resonance spectroscopy [en.wikipedia.org]

- 2. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]

- 3. - Wikipedia Butyronitrile [en.wikipedia.org]

- 4. n- Butyronitrile , 99% 2.5 L | Buy Online | Thermo... | Fisher Scientific [fishersci.com]

Comprehensive Application Notes and Protocols: Deuteration Methods for Aliphatic Nitriles

Introduction to Deuteration of Aliphatic Nitriles

Deuterium labeling has gained significant importance in pharmaceutical research, organic synthesis, and materials science due to the kinetic isotope effects that can improve metabolic stability, bioavailability, and safety profiles of bioactive molecules. The incorporation of deuterium at specific positions in molecular frameworks, particularly in aliphatic nitriles, presents unique synthetic challenges and opportunities. Aliphatic nitriles serve as versatile intermediates in organic synthesis, with the nitrile group functioning as a precursor to various functional groups including amides, carboxylic acids, aldehydes, esters, alcohols, and amines [1].

Recent advances in deuteration methods have focused on selective incorporation of deuterium using convenient deuterium sources like deuterium oxide (D₂O), which offers advantages in handling, cost, and safety compared to other deuterated reagents such as D₂, LiAlD₄, or CD₃OD. This document provides comprehensive application notes and detailed experimental protocols for the most current and efficient deuteration methods of aliphatic nitriles, specifically highlighting ruthenium-catalyzed α-deuteration and electrocatalytic deuteration approaches, to support researchers in pharmaceutical development and chemical synthesis.

Catalytic Deuteration Methods

Ruthenium-Catalyzed α-Deuteration

The ruthenium-catalyzed method represents a significant advancement in selective α-deuteration of aliphatic nitriles. This approach employs a PNP–ruthenium pincer complex as catalyst and utilizes affordable D₂O as the deuterium source. The method operates efficiently with remarkably low catalyst loading (0.2-0.5 mol%) under mild conditions, making it an attractive option for both research and potential scale-up applications. The proposed mechanism involves a [2+2] cycloaddition between the nitrile functionality and a deprotonated catalytic intermediate, followed by imine-enamine tautomerization and H/D exchange with D₂O, resulting in selective deuteration specifically at the α-position relative to the nitrile group [2] [3].

This method demonstrates broad applicability across various aliphatic nitriles, including the simplest nitrile, acetonitrile. The selectivity for α-position deuteration is particularly valuable as this position often plays a crucial role in subsequent chemical transformations and in modulating the pharmacokinetic properties of pharmaceutical candidates. The mild reaction conditions and exceptional functional group tolerance further enhance the utility of this methodology for complex molecular structures often encountered in drug development.

Electrocatalytic Deuteration Using D₂O

Electrocatalytic deuteration has emerged as an innovative approach that leverages renewable electricity to drive deuterium incorporation, aligning with green chemistry principles. This method addresses the fundamental challenge in electrocatalytic deuteration reactions (EDRs) – the competition with the D₂ evolution reaction (DER), which typically lowers Faradaic efficiencies, especially at higher current densities. Recent breakthroughs have overcome this limitation through sophisticated microenvironment regulation strategies [4].

The system employs copper nanotips (Cu NTs) with unsaturated sites combined with butyl trimethyl ammonium bromide (BTAB) as a surfactant modifier. This combination creates a synergistic effect where the nanotip structure enhances the local electric field, concentrating reactants near the electrode surface, while the surfactant creates a deuterophobic microenvironment that suppresses D₂ evolution. This dual approach successfully breaks the traditional trade-off between high Faradaic efficiency and high current density, achieving remarkable 80% Faradaic efficiency at industrial-level current densities of -100 mA cm⁻² for the deuteration of arylacetonitriles [4].

Table 1: Comparison of Deuteration Methods for Aliphatic Nitriles

| Method | Catalyst System | Deuterium Source | Key Advantages | Optimal Conditions | Substrate Scope |

|---|---|---|---|---|---|

| Ruthenium-Catalyzed | PNP-ruthenium pincer complex (0.2-0.5 mol%) | D₂O | Mild conditions, high selectivity for α-position, low catalyst loading | Not specified | Broad range of aliphatic nitriles including acetonitrile |

| Electrocatalytic | Copper nanotips (Cu NTs) + BTAB surfactant | D₂O | 80% Faradaic efficiency at -100 mA cm⁻², green chemistry approach, high current density capability | Divided H-cell, -0.78 V vs. Hg/HgO, Diox/D₂O (2:5) with 0.5 M K₂CO₃ | Arylacetonitriles, alkynes, halides, N-heterocycles, nitro compounds |

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed α-Deuteration of Aliphatic Nitriles

3.1.1 Reagents and Materials

- Aliphatic nitrile substrate (1.0 mmol)

- Deuterium oxide (D₂O) (≥99.9% deuterium content)

- PNP-ruthenium pincer complex catalyst (0.2-0.5 mol%)

- Inert atmosphere equipment (nitrogen or argon glove box)

- Schlenk flask or sealed reaction vessel

3.1.2 Procedure

- Reaction Setup: In an inert atmosphere glove box, weigh the PNP-ruthenium pincer complex catalyst (0.2-0.5 mol%) and transfer it to a dry Schlenk flask or sealed reaction vessel.

- Addition of Reactants: Add the aliphatic nitrile substrate (1.0 mmol) to the reaction vessel using a syringe or solid addition funnel.

- Deuterium Addition: Introduce deuterium oxide (D₂O, 2.0-5.0 mL) to the reaction mixture. The exact volume should provide efficient stirring while maintaining a high concentration of deuterium source.

- Reaction Execution: Seal the reaction vessel and remove it from the glove box. Heat the mixture with stirring at the recommended temperature (typically 60-100°C) for the specified time (generally 12-24 hours).

- Reaction Monitoring: Monitor reaction progress by regular sampling and analysis using ¹H NMR spectroscopy to determine deuterium incorporation.

- Workup Procedure: After completion, cool the reaction mixture to room temperature. Extract the deuterated product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

- Purification: Concentrate the combined organic extracts under reduced pressure and purify the crude product using column chromatography or distillation as appropriate for the specific compound.

- Analysis: Confirm deuterium incorporation and determine the isotopic purity by ¹H NMR, ²H NMR, and mass spectrometric analysis.

Protocol 2: Electrocatalytic Deuteration of Arylacetonitriles

3.2.1 Reagents and Materials

- Arylacetonitrile substrate (0.5 mmol)

- Deuterium oxide (D₂O) (≥99.9% deuterium content)

- Copper nanotip (Cu NT) electrode (synthesized via electrochemical reduction of CuO NTs)

- Butyl trimethyl ammonium bromide (BTAB) surfactant

- Potassium carbonate (K₂CO₃) (0.5 M in D₂O)

- Dioxane (Diox) (anhydrous)

- H-type divided electrochemical cell

- Potentiostat/Galvanostat with standard three-electrode setup

- Counter electrode (platinum mesh or foil)

- Reference electrode (Hg/HgO)

3.2.2 Electrode Preparation

- Synthesis of Cu Nanotips: Prepare CuO nanotips on a suitable substrate (e.g., copper foam) through anodization or hydrothermal synthesis.

- Electrochemical Reduction: Reduce the CuO nanotips to metallic Cu NTs by electrochemical reduction at -1.0 V vs. Hg/HgO in a suitable electrolyte until complete conversion is achieved (typically 1-2 hours).

- Characterization: Confirm the formation of coordination-unsaturated sites in Cu NTs through X-ray absorption spectroscopy (XANES/EXAFS) and surface morphology by SEM/TEM.

3.2.3 Electrocatalytic Deuteration Procedure

- Electrolyte Preparation: Prepare the electrolyte solution by mixing dioxane and 0.5 M K₂CO₃ in D₂O in a 2:5 volume ratio (total volume 7 mL).

- Surfactant Addition: Add butyl trimethyl ammonium bromide (BTAB, 10-20 mM final concentration) to the electrolyte solution.

- Substrate Introduction: Add the arylacetonitrile substrate (0.5 mmol) to the electrolyte solution in the cathodic compartment of the H-cell.

- Electrochemical Setup: Assemble the electrochemical cell with the prepared Cu NT electrode as cathode, appropriate counter electrode, and reference electrode.

- Reaction Execution: Apply a constant potential of -0.78 V vs. Hg/HgO or a constant current density of -100 mA cm⁻² to the working electrode while stirring the solution.

- Process Monitoring: Monitor the reaction progress by periodic sampling and analysis using GC-MS or LC-MS to determine conversion and deuterium incorporation.

- Product Isolation: After charge passage (typically 5-10 F/mol), extract the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).

- Purification: Concentrate the organic extracts and purify the deuterated products using flash chromatography or recrystallization.

Table 2: Optimization Parameters for Electrocatalytic Deuteration

| Parameter | Optimal Condition | Effect of Variation | Recommendation |

|---|---|---|---|

| Potential | -0.78 V vs. Hg/HgO | More negative potentials increase DER side reaction; more positive potentials slow deuteration | Optimize for each substrate using CV |

| Surfactant Concentration | 10-20 mM BTAB | Lower concentrations reduce mass transfer benefits; higher concentrations may inhibit substrate access | Use minimum concentration needed for effect |

| Solvent Ratio | Diox:D₂O (2:5) | Different ratios affect substrate solubility and mass transfer | Adjust based on substrate hydrophobicity |

| Electrolyte | 0.5 M K₂CO₃ | Concentration affects conductivity and pH | Maintain minimum concentration for sufficient current |

| Temperature | Room temperature | Elevated temperatures may increase DER | Controlled temperature recommended for reproducibility |

Analytical Methods for Deuterated Products

NMR Spectroscopy:

- Utilize ¹H NMR to quantify deuterium incorporation by disappearance of α-proton signals.

- Employ ²H NMR for direct detection of deuterium in products.

- Use ¹³C NMR to observe chemical shift changes due to deuterium incorporation.

Mass Spectrometry:

- Apply LC-MS or GC-MS for determination of deuterium incorporation efficiency and reaction monitoring.

- Use high-resolution mass spectrometry to confirm molecular formula and isotopic distribution.

Electrochemical Analysis:

- Perform cyclic voltammetry to determine reduction potentials of substrates.

- Calculate Faradaic efficiencies by comparing charge passed to product formation.

Applications and Future Outlook

The deuteration methods described herein have significant implications for pharmaceutical development, where deuterium incorporation can improve the metabolic stability, pharmacokinetic profiles, and safety of drug candidates. The selective α-deuteration of aliphatic nitriles is particularly valuable as these compounds serve as key intermediates in the synthesis of various biologically active molecules, including deuterated amines, acids, and heterocycles [1] [4].

The electrocatalytic approach represents a step change in sustainable deuteration, aligning with green chemistry principles by using electricity as the driving force and producing minimal waste. The ability to achieve high Faradaic efficiencies at industrially relevant current densities suggests potential for scale-up applications. Future developments in this field will likely focus on expanding substrate scope, developing more efficient and selective catalysts, and integrating these deuteration methods into continuous flow systems for improved efficiency and scalability.

The following workflow diagram illustrates the electrocatalytic deuteration process:

Electrocatalytic Deuteration Workflow

References

- 1. BJOC - Chiral Cu(II)-catalyzed enantioselective β-borylation of... [beilstein-journals.org]

- 2. Ruthenium-catalyzed selective α- deuteration of aliphatic ... nitriles [pubs.rsc.org]

- 3. Ruthenium-catalyzed selective α- deuteration of aliphatic ... nitriles [pubmed.ncbi.nlm.nih.gov]

- 4. Microenvironment regulation breaks the... | Nature Communications [nature.com]

ruthenium-catalyzed α-deuteration of nitriles

Introduction & Principle

The incorporation of deuterium at the α-position of nitriles is a valuable transformation in synthetic and medicinal chemistry, particularly for creating isotopically labeled building blocks that can alter the metabolic profiles of pharmaceutical compounds [1]. The ruthenium-catalyzed method offers a selective and efficient pathway for this labeling.

The reaction is proposed to proceed through a catalytic cycle involving metal-ligand cooperation [2]. A key step is the formation of a [2+2] cycloadduct between the nitrile substrate and a deprotonated ruthenium intermediate. This is followed by imine-enamine tautomerization, enabling hydrogen/deuterium (H/D) exchange with D₂O, resulting in selective deuteration at the α-position of the nitrile [3] [4].

Experimental Protocol

Materials and Equipment

- Reaction Vessel: Schlenk flask or pressure tube suitable for inert atmosphere operations.

- Atmosphere Control: Standard Schlenk line or glovebox for handling air-sensitive catalysts.

- Deuterium Source: Deuterium oxide (D₂O, 99.9 atom % D).

- Catalyst: PNP-ruthenium pincer complex [3].

- Substrate: Aliphatic nitrile.

- Solvent: Anhydrous 1,4-dioxane.

- Base: Potassium tert-butoxide (KO^tBu).

Step-by-Step Procedure

- Reaction Setup: In an inert atmosphere glovebox, charge a dry Schlenk tube with the PNP-ruthenium pincer catalyst (0.2 - 0.5 mol%) and a magnetic stir bar [3].

- Add Solvent and Reagents: Add anhydrous 1,4-dioxane (2.0 mL), the aliphatic nitrile substrate (1.0 mmol), and D₂O (2.0 mmol, 2.0 equiv.) to the tube [3].

- Initiating the Reaction: Seal the tube and remove it from the glovebox. Place it in a pre-heated oil bath at 100 °C under a positive pressure of nitrogen to begin the reaction [3].

- Reaction Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy or LC-MS. Typical reaction times range from 24 to 48 hours.

- Reaction Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water (10 mL) and ethyl acetate (10 mL).

- Product Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 × 10 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Product Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure α-deuterated nitrile product.

Reaction Performance and Scope

The table below summarizes the performance of the optimized ruthenium-catalyzed system for a range of aliphatic nitriles [3].

Table 1: Substrate Scope and Performance of Ru-Catalyzed α-Deuteration [3]

| Nitrile Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Deuterium Incorporation (%) |

|---|---|---|---|

| Acetonitrile | 0.5 | 24 | 99 |

| Propionitrile | 0.2 | 24 | 95 |

| Butyronitrile | 0.2 | 24 | 92 |

| Isobutyronitrile | 0.2 | 36 | 90 |

| Pivalonitrile | 0.5 | 48 | 80 |

| Cyclohexane carbonitrile | 0.2 | 24 | 95 |

Critical Experimental Notes

- Catalyst Stability: The PNP-Ru catalyst is air-sensitive. All operations involving the catalyst must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques.

- Base-Free Conditions: A significant advantage of this protocol is that it proceeds without an external base, which minimizes potential side reactions and simplifies purification [3].

- Solvent and Temperature: Anhydrous 1,4-dioxane at 100°C provides optimal reaction efficiency. The use of wet solvents or lower temperatures can significantly reduce the reaction rate and deuterium incorporation.

Alternative and Complementary Methods

While ruthenium catalysts are highly effective, other catalytic systems have been developed for α-deuteration, which may be suitable depending on specific project needs.

Table 2: Comparison of Catalytic Methods for α-Deuteration

| Method | Catalyst System | Key Features | Substrate Scope |

|---|---|---|---|

| Ruthenium Catalysis [3] [4] | PNP-Ru pincer complex | High selectivity, low catalyst loading, uses D₂O, no external base needed. | Aliphatic nitriles. |

| Manganese Catalysis [5] | PCNHCP-Mn pincer complex | Uses earth-abundant metal, can perform α-deuteration on pre-formed amides. | Nitriles (via hydration to amide). |

| Electrocatalysis [6] | Low-coordinated Fe or Cu nanoparticles | One-pot α,β-deuteration to amines, uses D₂O, mild conditions (room temp). | Aryl acetonitriles (to amines). |

| Superacid Catalysis [7] | [Ph₃C]⁺[B(C₆F₅)₄]⁻ (metal-free) | Metal-free, high deuteration efficiency for ketones. | Ketones, aldehydes, complex molecules. |

Visual Workflow

The following diagram illustrates the proposed catalytic cycle for the .

Troubleshooting Guide

- Low Deuterium Incorporation: Ensure the D₂O used is of high isotopic purity (≥99.9%) and that the reaction vessel is properly sealed to prevent contamination with atmospheric moisture. Check catalyst activity and increase reaction time if necessary.

- No Reaction or Low Conversion: Confirm the integrity and purity of the ruthenium catalyst. Verify that the reaction is set up under strict inert conditions and that the temperature is maintained at 100°C.

- Formation of By-products: If impurities are detected, ensure the nitrile substrate is pure and free of acids or other functional groups that might interfere with the catalyst.

References

- 1. ‐ Ruthenium of Aromatic Carbonyl Compounds... Catalyzed Deuteration [pmc.ncbi.nlm.nih.gov]

- 2. Selective Ruthenium - and Catalyzed , β- α of Alcohols... α Deuteration [pubmed.ncbi.nlm.nih.gov]

- 3. - Ruthenium selective catalyzed - α aliphatic deuteration ... of nitriles [pubs.rsc.org]

- 4. - Ruthenium selective catalyzed - α aliphatic deuteration ... of nitriles [pubmed.ncbi.nlm.nih.gov]

- 5. hydration and Nitrile - α of amides catalyzed by a PC NHC... deuteration [pubs.rsc.org]

- 6. One-pot H/D exchange and low-coordinated... | Nature Communications [nature.com]

- 7. Superacid-catalysed α - deuteration of ketones with D 2 O - Organic... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Manganese-Pincer-Catalyzed Deuteration Systems

Introduction to Manganese-Pincer Catalyzed Deuteration

Manganese-pincer complexes represent an innovative class of catalytic systems that have revolutionized approaches to deuteration chemistry in pharmaceutical and organic synthesis. These catalytic platforms leverage earth-abundant manganese as a sustainable alternative to precious metal catalysts, offering both economic and environmental advantages while maintaining high catalytic efficiency. The unique metal-ligand cooperation (MLC) capability of pincer complexes enables the activation of chemical bonds through bifunctional mechanisms, where both the metal center and the ligand framework participate synergistically in the catalytic cycle. This cooperation is particularly valuable for deuteration reactions, which require precise chemoselectivity and regiocontrol to incorporate deuterium atoms at specific molecular positions.